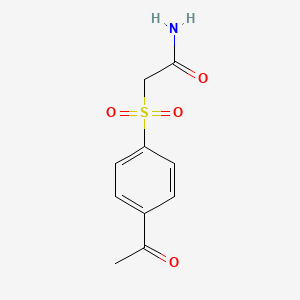
2-(4-Acetylbenzenesulfonyl)acetamide
Overview
Description
2-(4-Acetylbenzenesulfonyl)acetamide is a chemical compound with the CAS number 1266854-36-7 . It is categorized as an intermediate .
Molecular Structure Analysis
The molecular formula of 2-(4-Acetylbenzenesulfonyl)acetamide is C₁₀H₁₁NO₄S . The InChI code is 1S/C10H11NO4S/c1-7(12)8-2-4-9(5-3-8)16(14,15)6-10(11)13/h2-5H,6H2,1H3,(H2,11,13) .Scientific Research Applications
Photocatalytic Degradation Applications
One significant area of research involves the photocatalytic degradation of pharmaceuticals, such as paracetamol, using nanoparticles. Studies like those by Jallouli et al. (2017) investigate the efficiency of TiO2 nanoparticles in degrading paracetamol under UV light, highlighting the potential environmental applications of 2-(4-Acetylbenzenesulfonyl)acetamide derivatives in treating water contaminated with pharmaceuticals (Jallouli et al., 2017).
Enzyme Inhibitory Activities
Another key application area is the synthesis of new chemical compounds with potential biological activities. For example, the work by Virk et al. (2018) on the synthesis of 3,4,5-trisubstituted-1,2,4-triazole analogues examines their enzyme inhibitory activities, demonstrating the chemical's versatility in developing pharmaceuticals with specific biological targets (Virk et al., 2018).
Chemical Synthesis and Mechanisms
Research by Magadum and Yadav (2018) into the chemoselective acetylation of 2-aminophenol using immobilized lipase explores a novel method for synthesizing antimalarial drug intermediates, demonstrating the chemical's role in facilitating specific and efficient chemical reactions (Magadum & Yadav, 2018).
High-Pressure Behavior Studies
The study on the high-pressure behavior of 4-acetamidobenzenesulfonyl azide by Jiang et al. (2016) through Raman scattering, IR absorption, and X-ray diffraction sheds light on the structural and electronic changes under pressure, offering insights into the compound's stability and reactivity under extreme conditions (Jiang et al., 2016).
Antibacterial and Antifungal Activities
Research into the antibacterial and antifungal activities of sulfanilamide derivatives, as discussed by Lahtinen et al. (2014), provides evidence of the compound's potential in developing new antimicrobial agents. This work highlights the importance of structural modifications to enhance biological activity (Lahtinen et al., 2014).
properties
IUPAC Name |
2-(4-acetylphenyl)sulfonylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S/c1-7(12)8-2-4-9(5-3-8)16(14,15)6-10(11)13/h2-5H,6H2,1H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLACRHPYPYFDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Acetylbenzenesulfonyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5'-Bromo-4-methyl-[2,2']bipyridinyl](/img/structure/B1532401.png)

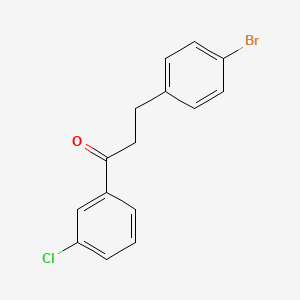
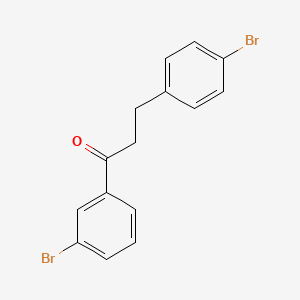

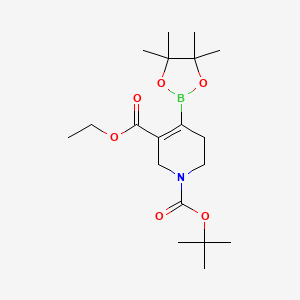
![N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropylaniline](/img/structure/B1532413.png)
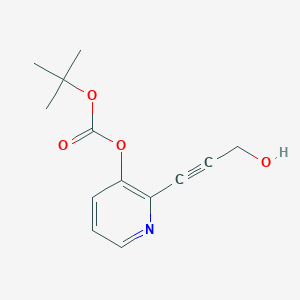
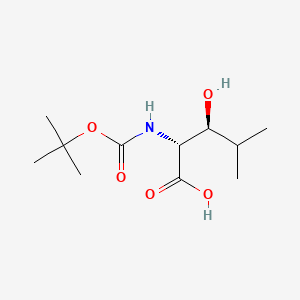

![Tert-butyl 3-oxospiro[isoindoline-1,4'-piperidine]-1'-carboxylate](/img/structure/B1532418.png)
![8-(Tert-butoxycarbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B1532419.png)
![5-Bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1532420.png)
![5-Bromo-2-ethyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1532422.png)